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molecular formula C15H13NO2S B8780004 2-(2,5-Dimethoxyphenyl)benzo[d]thiazole

2-(2,5-Dimethoxyphenyl)benzo[d]thiazole

Cat. No. B8780004
M. Wt: 271.3 g/mol
InChI Key: PIVWFGDWWVZUPA-UHFFFAOYSA-N
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Patent
US04020165

Procedure details

2-Aminothiophenol (6.3 g., 0.05 mole) and 8.3 g (0.05 mole) of 2,5-dimethoxybenzaldehyde were combined and mixed thoroughly. After a few minutes the mixture evolved heat, became cloudy, and slowly crystallized. The mixture was then warmed for a few minutes to complete the reaction. The product was then recrystallized from ethanol yielding 8.0 g (59%), mp. 96°-99°.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:12]=1[CH:13]=O>>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:12]=1[C:13]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed thoroughly
TEMPERATURE
Type
TEMPERATURE
Details
After a few minutes the mixture evolved heat
CUSTOM
Type
CUSTOM
Details
slowly crystallized
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed for a few minutes
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from ethanol yielding 8.0 g (59%), mp. 96°-99°

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)OC)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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